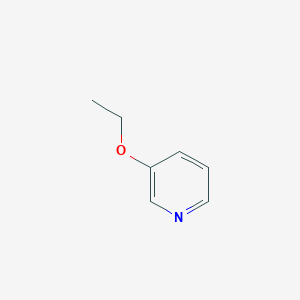

3-Ethoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-9-7-4-3-5-8-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMFHFVYCDGDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879121 | |

| Record name | 3-Ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14773-50-3 | |

| Record name | 3-Ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Molecular Structure of 3-Ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-Ethoxypyridine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine scaffold stands as a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have rendered it a privileged structure in a multitude of therapeutic agents.[1] Among the vast array of functionalized pyridines, 3-Ethoxypyridine emerges as a particularly valuable building block. Its strategic combination of a lipophilic ethoxy group and the polar pyridine core allows for the fine-tuning of physicochemical properties, a critical aspect in the optimization of drug candidates. This guide aims to provide a comprehensive technical overview of the molecular structure of 3-Ethoxypyridine, offering insights into its synthesis, spectral characterization, and applications, thereby empowering researchers to leverage its full potential in the pursuit of novel therapeutics.

Unveiling the Molecular Architecture: A Spectroscopic Approach

The definitive elucidation of a molecule's structure is paramount in chemical research. For 3-Ethoxypyridine, a combination of spectroscopic techniques provides an unambiguous portrait of its atomic arrangement and electronic landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Ethoxypyridine is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethoxy group. The aromatic region will show a complex splitting pattern due to the coupling between the different protons on the substituted ring. The ethoxy group will present as a characteristic triplet for the methyl protons and a quartet for the methylene protons, a result of their coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the number of unique carbon environments. For 3-Ethoxypyridine, seven distinct signals are anticipated: five for the pyridine ring carbons and two for the ethoxy group carbons. The chemical shift of the carbon attached to the oxygen atom will be significantly downfield due to the oxygen's deshielding effect. The availability of 13C NMR spectral data for 3-Ethoxypyridine has been noted in the PubChem database.[2]

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule and is particularly useful for identifying functional groups. For 3-Ethoxypyridine, key expected IR absorption bands include:

-

C-O-C stretch: Strong bands characteristic of the ether linkage.

-

Aromatic C-H stretch: Signals in the region typical for aromatic protons.

-

Aromatic C=C and C=N stretches: A series of absorptions in the fingerprint region, indicative of the pyridine ring.

-

Aliphatic C-H stretch: Absorptions corresponding to the ethyl group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation pattern. For 3-Ethoxypyridine (C₇H₉NO), the molecular ion peak (M⁺) would be expected at m/z 123.15.[2] Common fragmentation pathways would likely involve the loss of the ethyl group or cleavage of the ether bond. Information on the GC-MS of 3-Ethoxypyridine is available in the PubChem database.[2]

The Genesis of 3-Ethoxypyridine: A Synthetic Perspective

The reliable and efficient synthesis of 3-Ethoxypyridine is crucial for its application in research and development. The Williamson ether synthesis stands out as a robust and widely applicable method for its preparation.

The Williamson Ether Synthesis: A Classic Route to Ethers

This venerable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of 3-Ethoxypyridine synthesis, this translates to the reaction of 3-hydroxypyridine with an ethylating agent in the presence of a base.

Reaction Scheme:

Where Py represents the pyridine ring and X is a leaving group (e.g., Br, I).

Conceptual Workflow for Williamson Ether Synthesis:

Caption: Workflow for the synthesis of 3-Ethoxypyridine via Williamson ether synthesis.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the synthesis of 3-Ethoxypyridine. Researchers should always conduct a thorough risk assessment before proceeding with any chemical synthesis.

Materials:

-

3-Hydroxypyridine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Bromide (EtBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-hydroxypyridine in anhydrous DMF, add anhydrous potassium carbonate.

-

Add ethyl bromide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 3-Ethoxypyridine.

Applications in Drug Discovery and Development: A Versatile Scaffold

The pyridine moiety is a well-established pharmacophore, and its derivatives are integral to a wide range of pharmaceuticals.[1] 4-Amino-3-ethoxypyridine, a related compound, is highlighted as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] 3-Ethoxypyridine, by extension, serves as a valuable intermediate, allowing for the introduction of the 3-pyridyl ether motif into target molecules. This can influence a compound's metabolic stability, solubility, and receptor-binding properties.

Logical Flow of 3-Ethoxypyridine in Drug Discovery:

Caption: The role of 3-Ethoxypyridine as a building block in the drug discovery pipeline.

Safety and Handling: A Researcher's Responsibility

As with any chemical substance, proper safety precautions are essential when handling 3-Ethoxypyridine. While specific safety data for 3-Ethoxypyridine is not extensively detailed in the provided search results, information for the closely related compound 3-methoxypyridine indicates that it can cause skin and eye irritation and may cause respiratory irritation. Therefore, it is prudent to handle 3-Ethoxypyridine with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion: A Building Block of Enduring Significance

3-Ethoxypyridine, with its well-defined molecular structure and accessible synthesis, represents a valuable tool in the arsenal of the medicinal chemist. Its strategic incorporation into drug candidates allows for the modulation of key pharmacological properties, contributing to the development of safer and more effective medicines. This guide has provided a foundational understanding of its molecular characteristics, synthesis, and potential applications. As the quest for novel therapeutics continues, the importance of versatile building blocks like 3-Ethoxypyridine is poised to grow, solidifying its place as a molecule of enduring significance in the scientific community.

References

-

PubChem. 3-Ethoxypyridine. National Center for Biotechnology Information. [Link]

-

LookChem. 4-Amino-3-ethoxypyridine. [Link]

-

VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

Sources

A Technical Guide to the Synthesis of 3-Ethoxypyridine: Pathways, Mechanisms, and Practical Applications

Abstract

3-Ethoxypyridine is a pivotal heterocyclic building block in the development of pharmaceutical agents and advanced agrochemicals. Its synthesis is a subject of significant interest for chemists in both academic and industrial research. This technical guide provides an in-depth exploration of the primary synthetic pathways to 3-Ethoxypyridine, with a focus on the underlying chemical principles and practical execution. We will dissect the classical Williamson ether synthesis, explore alternative routes via nucleophilic aromatic substitution and copper-catalyzed cross-coupling, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs. This document is intended for an audience of professional chemists and drug development scientists, providing both theoretical grounding and actionable experimental protocols.

Introduction: The Significance of 3-Ethoxypyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. The substitution pattern on the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage with biological targets. 3-Ethoxypyridine (C7H9NO) serves as a key intermediate, offering a synthetically versatile handle for constructing more complex molecular architectures.[1] Its ether linkage at the 3-position is critical in modulating electronic and steric properties, making a thorough understanding of its synthesis essential for the rapid advancement of discovery programs.

The Primary Synthetic Route: Williamson Ether Synthesis from 3-Hydroxypyridine

The most direct and widely employed method for preparing 3-Ethoxypyridine is the Williamson ether synthesis.[2] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, valued for its reliability and broad applicability.[2][3] The synthesis proceeds in two fundamental steps: the deprotonation of a precursor alcohol (3-hydroxypyridine) to form a nucleophilic alkoxide, followed by the reaction of this alkoxide with an ethylating agent.

Mechanistic Rationale

The reaction hinges on the SN2 mechanism, which involves a backside attack on an electrophilic carbon by a nucleophile.[2]

-

Alkoxide Formation: 3-Hydroxypyridine, being phenolic in nature, is acidic enough to be deprotonated by a suitable base.[4] The choice of base is critical; strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective as they irreversibly deprotonate the alcohol, generating the potent pyridin-3-olate nucleophile and hydrogen gas.[5][6] Weaker bases, such as potassium carbonate (K₂CO₃), can also be used, often under phase-transfer catalysis conditions or in polar aprotic solvents like DMF or DMSO to enhance reactivity.[5]

-

Nucleophilic Attack: The resulting pyridin-3-olate anion attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction proceeds via a concerted mechanism where the C-O bond forms simultaneously as the carbon-halogen bond breaks.[2] For this SN2 pathway to be efficient, the ethylating agent must be sterically unhindered, making primary alkyl halides ideal substrates.[3][7]

Experimental Protocol: Synthesis of 3-Ethoxypyridine

The following protocol is a representative example based on established chemical principles.[4]

Materials:

-

3-Hydroxypyridine (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Ethyl iodide (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxypyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The formation of the sodium salt may be observed as a precipitate.

-

Ethylating Agent Addition: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 eq) dropwise via the dropping funnel.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by column chromatography on silica gel or by vacuum distillation to yield 3-Ethoxypyridine as a pure product.

| Parameter | Condition | Rationale / Causality |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward.[5] |

| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide. |

| Ethylating Agent | Ethyl Iodide (Et-I) | Iodide is an excellent leaving group, facilitating the SN2 reaction.[3] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature. |

| Quenching Agent | Saturated NH₄Cl | A mild acid that safely neutralizes any unreacted NaH without hydrolyzing the ether product. |

Alternative Pathways from 3-Halopyridines

Nucleophilic Aromatic Substitution (SNAr)

In contrast to benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack.[8][9] However, this activation is most pronounced at the 2- and 4-positions, where the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitrogen atom.[10]

Attack at the 3-position does not allow for this stabilization, making direct SNAr at this position significantly more difficult and requiring more forcing conditions (high temperatures and pressures).[10][11]

Copper-Catalyzed Ullmann Condensation

A more practical and reliable method for forming the aryl ether bond from a 3-halopyridine is the Ullmann condensation.[12][13] This copper-promoted cross-coupling reaction is far more effective than uncatalyzed SNAr for unactivated aryl halides.[12][14]

The reaction typically involves heating a 3-halopyridine with sodium ethoxide in the presence of a copper(I) catalyst, such as CuI or Cu₂O.[12] The mechanism is thought to involve the formation of a copper(I) ethoxide species, which then undergoes oxidative addition to the 3-halopyridine, followed by reductive elimination to yield the final product.[13] While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands (e.g., diamines, phenols) to facilitate the catalytic cycle at lower temperatures.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway depends on factors like starting material availability, cost, scale, and the need to avoid specific reaction conditions.

| Feature | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |

| Starting Material | 3-Hydroxypyridine | 3-Halopyridine | 3-Halopyridine |

| Key Reagent | Strong Base (e.g., NaH) | Sodium Ethoxide | Sodium Ethoxide, Cu(I) Catalyst |

| Mechanism | SN2 | Addition-Elimination | Oxidative Addition / Reductive Elimination |

| Conditions | Mild (0 °C to RT) | Harsh (High Temp/Pressure) | Moderate to Harsh (Elevated Temp)[12] |

| Advantages | High yields, reliable, mild conditions, well-understood mechanism.[2] | Atom economical. | Good for unactivated halides, broader substrate scope than SNAr. |

| Limitations | Requires 3-hydroxypyridine precursor; use of reactive hydrides. | Low reactivity at the 3-position, often low yields, harsh conditions.[10] | Stoichiometric copper sometimes needed, potential for metal contamination. |

General Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and purification of 3-Ethoxypyridine in a research setting.

Conclusion

The synthesis of 3-Ethoxypyridine is most effectively achieved via the Williamson ether synthesis starting from 3-hydroxypyridine, a pathway characterized by mild conditions and high yields. For cases where a 3-halopyridine is the more accessible precursor, the copper-catalyzed Ullmann condensation offers a robust and superior alternative to the challenging direct nucleophilic aromatic substitution. As the demand for functionalized heterocyclic compounds grows, further advancements may focus on developing greener and more catalytic approaches, potentially leveraging palladium or nickel C-O cross-coupling technologies, to enhance the efficiency and sustainability of these critical transformations.[15][16]

References

- Buchwald–Hartwig amination. Grokipedia.

- Williamson Ether Synthesis. Chemistry Steps.

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).

- Buchwald–Hartwig amination. Wikipedia.

- Ullmann condensation. Wikipedia.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023.

- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. World Journal of Pharmaceutical Research.

- Williamson Ether Synthesis. J&K Scientific LLC. Published March 22, 2025.

- The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).

- Williamson ether synthesis. Wikipedia.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Published October 17, 2018.

- New functionalised 3-hydroxypyridines. Durham E-Theses. Published June 14, 2001.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Published November 18, 2022.

- Williamson Ether Synthesis. YouTube. Published August 29, 2018.

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ResearchGate.

- 3-aminopyridine. Organic Syntheses Procedure.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Published November 17, 2022.

- Organic Syntheses Procedure.

- Nucleophilic Aromatic Substitution. Chemistry Steps.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.

- The Application and Synthesis of 3-Acetylpyridine. ChemicalBook. Published October 28, 2025.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Published August 20, 2018.

- Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.

- 3-Ethoxypyridine. PubChem - NIH.

- nucleophilic aromatic substitutions. YouTube. Published January 19, 2019.

- How to synthesizer of 3-hydroxy pyridine? ResearchGate. Published June 23, 2022.

- Ullmann Reaction. Organic Chemistry Portal.

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Published July 6, 2022.

- Pyridine synthesis. Organic Chemistry Portal.

- Pyridine Synthesis: Cliff Notes. Baran Lab. Published June 9, 2004.

- Preparation method of 3-hydroxypyridine. Google Patents.

- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Published February 2, 2025.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.

- Ullmann Reaction. Thermo Fisher Scientific - US.

- Ullmann reaction. Wikipedia.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- 3-Hydroxypyridine. ChemicalBook. Published March 31, 2025.

- 3-Hydroxypyridine. PubChem.

- 3-Aminopyridine. Wikipedia.

- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.

- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate.

- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. Published March 8, 2011.

- A kind of method for synthesizing 2 ethoxy pyridines. Google Patents.

- Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (n.d.).

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Published June 22, 2023.

- Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC.

- Synthesis of methylpyridines by catalytic method in the gas phase. EDP Sciences.

Sources

- 1. 3-Ethoxypyridine | C7H9NO | CID 4419117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. ijarsct.co.in [ijarsct.co.in]

Initial investigations of 3-Ethoxypyridine reactivity

An In-Depth Technical Guide to the Reactivity of 3-Ethoxypyridine

Authored by a Senior Application Scientist

Foreword: Understanding 3-Ethoxypyridine

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science, owing to their unique electronic properties, basicity, and ability to engage in hydrogen bonding.[1] 3-Ethoxypyridine, a substituted monoazabenzene, presents a fascinating case study in reactivity. Its chemistry is governed by the interplay between the electron-withdrawing, ring-deactivating nitrogen atom and the electron-donating, ortho-, para-directing ethoxy group. This guide provides an in-depth exploration of its reactivity, focusing on the causality behind experimental choices and providing field-proven protocols for its functionalization.

The pyridine ring is structurally related to benzene, with one CH group replaced by a nitrogen atom.[2] This nitrogen atom imparts distinct characteristics: it renders the ring electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution than benzene but more prone to nucleophilic attack.[1] The lone pair of electrons on the sp² hybridized nitrogen is not part of the aromatic sextet, which accounts for pyridine's basicity.[1] The introduction of a C3-ethoxy group adds another layer of complexity. The oxygen's lone pairs can donate electron density into the ring via resonance, partially offsetting the inductive withdrawal of the nitrogen. This dynamic electronic environment dictates the regiochemical outcomes of various transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| CAS Number | 14773-50-3 | [3] |

| IUPAC Name | 3-ethoxypyridine | [3] |

Core Reactivity Principles: An Electronic Tug-of-War

The reactivity of 3-ethoxypyridine is not straightforward; it is a nuanced balance of competing electronic effects. Understanding this balance is critical for predicting reaction outcomes and designing synthetic routes.

-

The Nitrogen Atom's Influence : The electronegative nitrogen atom exerts a strong inductive effect (-I), withdrawing electron density from the ring carbons and making them less nucleophilic. This deactivation is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen). Consequently, electrophilic aromatic substitution (EAS) on pyridine is difficult and typically requires harsh conditions, favoring the C3 position.[1] Conversely, this electron deficiency makes the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SₙAr), especially if a good leaving group is present.[1]

-

The Ethoxy Group's Influence : The C3-ethoxy group acts as a powerful directing group. Through resonance (+M effect), the oxygen atom donates a lone pair of electrons into the aromatic system, increasing electron density at the ortho (C2, C4) and para (C6) positions. This donation counteracts the deactivating effect of the nitrogen, particularly at these positions. The ethoxy group is therefore a strong ortho- and para-director for electrophilic attack.

The combination of these effects in 3-ethoxypyridine leads to specific regiochemical preferences. For electrophilic substitution, the C2 and C4 positions are activated by the ethoxy group but deactivated by the nitrogen. For nucleophilic or organometallic reactions, the directing power of the ethoxy group becomes a tool for precise functionalization.

Directed Ortho-Metalation: Precision Functionalization

One of the most powerful strategies for the selective functionalization of substituted pyridines is directed ortho-metalation (DoM).[4] In this process, a directing metalating group (DMG) guides a strong base to deprotonate a specific C-H bond, typically in the ortho position. The resulting organometallic intermediate can then be trapped with a wide range of electrophiles.

For 3-ethoxypyridine, the ethoxy group can serve as an effective DMG. The coordination of the lithium base to the ethoxy oxygen pre-positions it for deprotonation at either C2 or C4.

Causality in Experimental Design

-

Choice of Base : The choice of a lithium base is critical. Highly nucleophilic reagents like n-butyllithium (n-BuLi) can add to the C2 or C6 positions of the pyridine ring, leading to undesired byproducts.[4] To circumvent this, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are employed. These bases are strong enough to deprotonate the ring C-H bonds but are too bulky to readily add to the C=N bond.[4]

-

Regioselectivity : In 3-substituted pyridines, deprotonation can occur at C2 or C4. For 3-methoxypyridine, the close analog of 3-ethoxypyridine, lithiation predominantly occurs at the C2 position.[4][5] This preference is attributed to the combined stabilizing effects of coordination to both the C3-alkoxy group and the ring nitrogen atom, which favors the formation of the C2-lithiated intermediate.

-

Temperature Control : These reactions must be performed at very low temperatures (typically -78 °C) in anhydrous solvents like THF or diethyl ether. This is necessary to ensure the stability of the lithiated intermediate and prevent side reactions, including decomposition or reaction with the solvent.[4]

Experimental Protocol: Directed Lithiation and Silylation of 3-Ethoxypyridine

This protocol describes the C2-lithiation of 3-ethoxypyridine and subsequent quenching with an electrophile, trimethylsilyl chloride (TMSCl).

Materials:

-

3-Ethoxypyridine

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (1.6 M in hexanes)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Lithiation: Add 3-ethoxypyridine (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

-

Electrophilic Quench: Add freshly distilled TMSCl (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Workup: After stirring for 1 hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the resulting 2-trimethylsilyl-3-ethoxypyridine using NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

The functionalized pyridines generated from metalation are valuable precursors for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming C-C and C-N bonds.[8][9] To participate in these reactions, 3-ethoxypyridine must first be converted into a suitable substrate, typically an organohalide (e.g., 3-ethoxy-2-bromopyridine) or an organoboron species.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[9] It is widely used to synthesize biaryl and substituted styrene motifs.

Causality in Experimental Design:

-

Catalyst System : The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[10] A typical catalyst system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, P(t-Bu)₃). The bulky, electron-rich phosphine ligands stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.[11]

-

Role of the Base : The base is crucial for activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step with the palladium center.[11] Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.

Protocol: Suzuki Coupling of 2-Bromo-3-ethoxypyridine

Materials:

-

2-Bromo-3-ethoxypyridine

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-bromo-3-ethoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.06 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent mixture via cannula.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the product by flash column chromatography.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds between an aryl halide and an amine.[8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[12]

Causality in Experimental Design:

-

Catalyst and Ligand : Similar to Suzuki coupling, this reaction relies on a Pd(0) catalyst. However, the ligands are often more specialized. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos) are highly effective as they promote both the oxidative addition and the final C-N reductive elimination step.[12][13]

-

Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine, forming a more reactive amide that coordinates to the palladium center.[13] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-ethoxypyridine

Materials:

-

2-Bromo-3-ethoxypyridine

-

Amine (e.g., Morpholine) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: In a glovebox, add NaOt-Bu (1.4 eq), XPhos (0.02 eq), and Pd₂(dba)₃ (0.01 eq) to an oven-dried vial or flask.

-

Add 2-bromo-3-ethoxypyridine (1.0 eq), the amine (1.2 eq), and anhydrous toluene.

-

Seal the vessel and remove it from the glovebox.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the resulting N-aryl amine by flash column chromatography.

Standard Analytical and Characterization Techniques

The validation of any synthetic protocol relies on the unambiguous characterization of the products. A standard suite of analytical techniques is employed for pyridine derivatives.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, with characteristic chemical shifts for protons on the pyridine ring. ¹³C NMR provides information about the carbon skeleton.

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze reaction mixtures and confirm product identity.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the presence of specific functional groups, such as C=N and C=C stretches of the aromatic ring, and C-O stretches of the ethoxy group.

-

Chromatography : Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring. Gas Chromatography (GC) is suitable for analyzing volatile compounds like pyridine derivatives.[14] Flash column chromatography is the standard method for purification.

Conclusion and Future Outlook

3-Ethoxypyridine is a versatile building block whose reactivity is a delicate interplay of the electronic properties of its nitrogen heteroatom and ethoxy substituent. Mastery of its chemistry is achieved through a rational understanding of these effects, enabling precise functionalization. The protocols detailed herein for directed metalation and palladium-catalyzed cross-coupling represent robust, reproducible methods for elaborating the 3-ethoxypyridine core. These reactions open the door to a vast chemical space, allowing researchers in drug discovery and materials science to construct complex molecular architectures with high efficiency and control. Future investigations will likely focus on expanding the scope of C-H activation and photoredox catalysis to further streamline the synthesis of novel 3-ethoxypyridine derivatives.

References

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal & Organic Chemistry. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

-

A concise review on some synthetic routes and applications of pyridine scaffold compounds. (n.d.). Inorganic and Nano-Metal Chemistry. [Link]

-

O'Malley, S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

-

Selective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent... (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Chemistry – An Asian Journal. [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). Chemical Science. [Link]

-

C-H Functionalization of Pyridines. (2022). Asian Journal of Organic Chemistry. [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2019). Angewandte Chemie International Edition. [Link]

-

Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society. [Link]

-

Buchwald–Hartwig amination. (n.d.). Grokipedia. [Link]

-

Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (n.d.). Journal of the Indian Chemical Society. [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2017). Molecules. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2018). Polymers. [Link]

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES. [Link]

-

Synthesis, Characterization and Evaluation of Pyridine derivatives. (2024). Research Journal of Pharmacy and Technology. [Link]

-

Lithiation of Methoxypyridines Directed by a-Amino Alkoxides. (n.d.). ElectronicsAndBooks. [Link]

-

3-Ethoxypyridine. (n.d.). PubChem, National Institutes of Health. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

C3-Selective Amination of 3-Alkoxypyridines with Amines by NaH-LiI Composite. (n.d.). Nanyang Technological University. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

The Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. (n.d.). Defense Technical Information Center. [Link]

-

3-Methoxypyridine. (n.d.). PubChem, National Institutes of Health. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis. [Link]

-

Grignard reagent. (n.d.). Wikipedia. [Link]

-

Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions. (n.d.). Inorganic Chemistry. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. [Link]

-

Suzuki Coupling Mechanism. (2022). YouTube. [Link]

-

Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. (n.d.). ResearchGate. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). Molecules. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 3-Ethoxypyridine | C7H9NO | CID 4419117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

3-Ethoxypyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 3-ethoxypyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its historical context, synthesis, chemical properties, and diverse applications, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals in their work.

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its structural similarity to benzene, combined with the presence of a nitrogen heteroatom, imparts a unique set of electronic properties, including basicity and the ability to act as a hydrogen bond acceptor, making it a "privileged scaffold" in drug design. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn governs its pharmacokinetic profile and biological activity.

Among the vast landscape of pyridine derivatives, alkoxy-substituted pyridines have proven to be exceptionally valuable building blocks. This guide focuses specifically on 3-ethoxypyridine, providing a comprehensive technical overview from its fundamental synthesis to its role as a key intermediate in the development of advanced materials and novel therapeutic agents.

Historical Context and Synthesis

While a definitive first synthesis of 3-ethoxypyridine is not prominently documented in modern literature, its preparation logically follows the well-established principles of ether synthesis developed in the 19th and 20th centuries. The most direct and widely practiced route relies on the etherification of its precursor, 3-hydroxypyridine.

Precursor Synthesis: The Path to 3-Hydroxypyridine

The availability of 3-hydroxypyridine is the critical first step. Historically and currently, several methods are employed for its synthesis:

-

From Furfurylamine: A common industrial method involves the oxidative ring expansion of furfurylamine using an oxidant like hydrogen peroxide in the presence of an acid, followed by hydrolysis.[3][4]

-

From 3-Pyridinesulfonic Acid: The hydrolysis of 3-pyridinesulfonic acid under high temperature and pressure with alkali metal hydroxides is another established route.[5]

-

From 3-Aminopyridine: Diazotization of 3-aminopyridine followed by hydrolysis of the resulting diazonium salt provides a classical laboratory-scale synthesis.

The Williamson Ether Synthesis of 3-Ethoxypyridine

The conversion of 3-hydroxypyridine to 3-ethoxypyridine is a classic example of the Williamson ether synthesis. This SN2 reaction involves two key steps:

-

Deprotonation: The weakly acidic phenolic proton of 3-hydroxypyridine is removed by a strong base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic pyridinolate anion.

-

Nucleophilic Attack: The pyridinolate anion then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide and forming the ether linkage.

Figure 1: Williamson Ether Synthesis of 3-Ethoxypyridine.

A Field-Proven Synthesis Protocol

The following protocol describes a robust and scalable laboratory procedure for the preparation of 3-ethoxypyridine. This self-validating system ensures high yield and purity through careful control of reaction conditions and a thorough workup procedure.

Materials & Reagents:

-

3-Hydroxypyridine (CAS: 109-00-2)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl iodide (C₂H₅I)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, addition funnel)

-

Inert atmosphere setup (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: Equip a flame-dried three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser under a positive pressure of inert gas (Ar or N₂).

-

Base Suspension: In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Causality: DMF is an ideal polar aprotic solvent that dissolves the reactants and intermediate anion but does not interfere with the reaction. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxypyridine.

-

Formation of the Alkoxide: Cool the suspension to 0 °C using an ice bath. Dissolve 3-hydroxypyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the addition funnel. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Trustworthiness Check: Cessation of hydrogen gas evolution provides a visual confirmation that the deprotonation is complete.

-

Alkylation (SN2 Reaction): Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 equivalents) dropwise. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Causality: Maintaining a low initial temperature controls the exothermic reaction. The overnight stirring ensures the reaction proceeds to completion.

-

Reaction Quench & Workup: Carefully quench the reaction by slowly adding deionized water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Purification Washes: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any unreacted acidic starting material and neutralizes the solution. The brine wash removes residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil by vacuum distillation to yield 3-ethoxypyridine as a clear, colorless to pale yellow liquid.

Physicochemical & Spectroscopic Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties of 3-Ethoxypyridine

| Property | Value | Source |

| CAS Number | 14773-50-3 | N/A |

| Molecular Formula | C₇H₉NO | N/A |

| Molecular Weight | 123.15 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 189-191 °C | N/A |

| Density | ~1.03 g/mL | N/A |

Spectroscopic Data Interpretation:

The spectroscopic data for 3-ethoxypyridine is consistent with its structure, and can be interpreted by comparison with its close analog, 3-methoxypyridine, for which detailed NMR studies have been published.[6]

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show four distinct aromatic protons in the region of δ 7.0-8.5 ppm. The ethoxy group will present as a quartet (CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.4 ppm, with a characteristic coupling constant (J ≈ 7.0 Hz).

-

¹³C NMR (CDCl₃, 101 MHz): Five signals are expected in the aromatic region (δ 120-155 ppm). The ethoxy group carbons will appear distinctly upfield: the O-CH₂ carbon around δ 63-64 ppm and the CH₃ carbon around δ 14-15 ppm.[6]

-

Infrared (IR) Spectroscopy: Key absorptions will include C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2980 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and a strong, characteristic C-O-C (ether) stretching band around 1250-1280 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 123. Common fragmentation patterns would involve the loss of an ethyl radical (M-29) or ethylene (M-28).

Applications in Research and Development

3-Ethoxypyridine is a versatile intermediate, primarily utilized in contexts where the ethoxy group serves to modulate steric bulk, lipophilicity, or act as a directing group for further reactions.[7]

Medicinal Chemistry

The 3-alkoxypyridine motif is a key component in a multitude of bioactive molecules. While specific examples naming 3-ethoxypyridine are often embedded within patent literature, the strategic importance of this scaffold is clear from studies on analogous compounds.

-

As a Key Building Block: Alkoxypyridines are foundational in constructing more complex scaffolds for drug candidates. They serve as versatile intermediates where the alkoxy group fine-tunes the electronic nature of the ring, and the pyridine nitrogen acts as a key interaction point with biological targets.[8][9]

-

In Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The 3-ethoxy group can occupy hydrophobic pockets within an enzyme's active site or be used to block a metabolic site, thereby improving the drug's pharmacokinetic profile.

-

In GPCR Ligands: G-protein coupled receptors (GPCRs) are a major drug target class. The 3-ethoxypyridine scaffold can be incorporated into ligands where the ethoxy group influences receptor subtype selectivity and bioavailability.

Figure 2: Role of 3-Ethoxypyridine as an intermediate in a typical drug discovery workflow.

Materials Science

The electronic properties of the pyridine ring make its derivatives, including 3-ethoxypyridine, valuable for the synthesis of functional organic materials.

-

Organic Electronics: Alkoxy-substituted pyridines can be incorporated into conjugated systems used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The alkoxy group helps to tune the material's solubility and electronic energy levels (HOMO/LUMO).[10]

-

Coordination Chemistry: The pyridine nitrogen serves as an excellent ligand for coordinating with metal ions. 3-Ethoxypyridine can be used to construct metal-organic frameworks (MOFs) or coordination polymers, where the ethoxy group can influence the framework's porosity and guest-binding properties.

Conclusion and Future Outlook

3-Ethoxypyridine represents a fundamental, yet powerful, building block in the synthetic chemist's toolkit. Its straightforward and reliable synthesis from readily available precursors ensures its accessibility for a wide range of applications. While it often serves as an early-stage intermediate, its influence on the properties of the final molecule—be it a life-saving drug or a next-generation electronic material—is profound. As the demand for novel, highly functionalized molecules continues to grow, the strategic use of well-characterized and versatile intermediates like 3-ethoxypyridine will remain a critical component of innovation in both the pharmaceutical and material science sectors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

-

Metzger, H. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Vögeli, U., & von Philipsborn, W. (1973). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Organic Magnetic Resonance, 5(12), 551–559. Retrieved from [Link]

-

Thieme. (n.d.). Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-hydroxypyridine.

-

VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

-

Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]

- Knochel, P. (2011). Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents. Ludwig-Maximilians-Universität München.

-

Organic Syntheses. (n.d.). α-CARBOLINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-hydroxypyridine.

- Google Patents. (n.d.). Method for preparing derivatives of 3-hydroxypyridine.

-

MDPI. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Retrieved from [Link]

-

PubMed Central. (2014). A Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

-

PubMed. (2020). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Retrieved from [Link]

-

ResearchGate. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Advanced Material Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Reaction intermediate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]

-

PubMed. (2001). Synthesis of imidazo[4,5-d]oxazolo[3,4-a]pyridines. New Heterocyclic Analogues of Lignans. Retrieved from [Link]

-

ResearchGate. (2006). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

-

PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]

Sources

- 1. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]

- 6. sci-hub.ru [sci-hub.ru]

- 7. Reaction intermediate - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic Profile of 3-Ethoxypyridine: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic signature of 3-Ethoxypyridine, a key heterocyclic compound relevant in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the characterization of this molecule. In the absence of a complete, publicly available experimental dataset, this guide leverages data from analogous compounds to provide a highly accurate, theoretical spectroscopic profile.

Introduction and Molecular Structure

3-Ethoxypyridine belongs to the family of pyridine derivatives, which are fundamental scaffolds in numerous pharmaceuticals and functional materials. The introduction of an ethoxy group at the 3-position of the pyridine ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making its unambiguous identification crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its structural confirmation and purity assessment.

The structural framework and atom numbering scheme for 3-Ethoxypyridine (C₇H₉NO, Molecular Weight: 123.15 g/mol ) are depicted below.[1] This numbering is used consistently throughout this guide for spectral assignments.

Caption: Molecular structure and atom numbering of 3-Ethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are based on established substituent effects on the pyridine ring, with 3-methoxypyridine and 3-ethylpyridine serving as key reference compounds.[2][3][4]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals for the aromatic protons and two signals for the ethyl group protons. The electron-donating nature of the ethoxy group and the electron-withdrawing effect of the ring nitrogen dictate the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~8.25 | Doublet (d) or Doublet of Doublets (dd) | J(H2,H6) ≈ 2.5 Hz, J(H2,H4) ≈ 0.5 Hz |

| H6 | ~8.20 | Doublet of Doublets (dd) | J(H6,H5) ≈ 4.5 Hz, J(H6,H2) ≈ 2.5 Hz |

| H4 | ~7.30 | Doublet of Doublets of Doublets (ddd) | J(H4,H5) ≈ 8.5 Hz, J(H4,H6) ≈ 1.5 Hz, J(H4,H2) ≈ 0.5 Hz |

| H5 | ~7.25 | Doublet of Doublets (dd) | J(H5,H4) ≈ 8.5 Hz, J(H5,H6) ≈ 4.5 Hz |

| H8 (-OCH₂-) | ~4.10 | Quartet (q) | J(H8,H9) ≈ 7.0 Hz |

| H9 (-CH₃) | ~1.45 | Triplet (t) | J(H9,H8) ≈ 7.0 Hz |

Interpretation:

-

H2 and H6: These protons are adjacent to the electronegative nitrogen atom and are expected to be the most deshielded. H2, being ortho to the ethoxy group, may experience a slight downfield shift compared to H6.

-

H4 and H5: These protons are more shielded and appear at higher fields. The coupling patterns arise from interactions with neighboring protons, allowing for unambiguous assignment.

-

Ethoxy Group (H8, H9): The quartet-triplet pattern is characteristic of an ethyl group, with the methylene protons (H8) deshielded by the adjacent oxygen atom.

Caption: Key predicted ¹H-¹H coupling correlations in 3-Ethoxypyridine.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show seven distinct signals, five for the pyridine ring and two for the ethoxy group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (C-O) | ~155.5 |

| C2 | ~141.0 |

| C6 | ~146.5 |

| C5 | ~123.5 |

| C4 | ~121.0 |

| C8 (-OCH₂-) | ~63.5 |

| C9 (-CH₃) | ~14.8 |

Interpretation:

-

C3: The carbon directly attached to the oxygen atom is significantly deshielded and appears furthest downfield in the aromatic region.

-

C2 and C6: These carbons are adjacent to the nitrogen and are also deshielded, with C6 typically appearing slightly further downfield than C2.

-

C4 and C5: These carbons are the most shielded within the aromatic ring.

-

Ethoxy Group (C8, C9): The chemical shifts are characteristic for an aliphatic ether, with C8 being deshielded by the oxygen and C9 appearing in the typical alkyl region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Ethoxypyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample and solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and typically 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and reference the chemical shifts to the TMS signal. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 2980-2850 | Aliphatic C-H Stretch (CH₃, CH₂) | Strong |

| 1600-1570 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 1480-1440 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 1250-1200 | Aryl-O Stretch (Asymmetric) | Strong |

| 1050-1020 | Aryl-O Stretch (Symmetric) | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |

Interpretation: The IR spectrum will be dominated by strong absorptions from the C-O ether linkage and the C-H stretches of the ethyl group. The aromatic region will show characteristic C=C and C=N stretching vibrations, and the fingerprint region will contain bands corresponding to the C-H bending modes, which are diagnostic for the substitution pattern of the pyridine ring.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a single drop of liquid 3-Ethoxypyridine directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺•): The primary peak is expected at m/z = 123, corresponding to the molecular weight of 3-Ethoxypyridine. Due to the stable aromatic ring, this peak should be prominent.

-

Key Fragments: The fragmentation is likely initiated by the loss of the ethyl group or parts of it.

| m/z Value | Proposed Fragment | Loss from Molecular Ion |

| 123 | [C₇H₉NO]⁺• | Molecular Ion |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - C₂H₄]⁺• | Loss of ethene via rearrangement |

| 94 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 78 | [C₅H₄N]⁺ | Loss of the ethoxy group |

| 67 | [C₄H₅N]⁺• | Fragmentation of the pyridine ring |

digraph "MS_Fragmentation" { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];M [label="[C₇H₉NO]⁺•\nm/z = 123", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; F1 [label="[C₆H₆NO]⁺\nm/z = 108"]; F2 [label="[C₅H₅N]⁺•\nm/z = 95"]; F3 [label="[C₅H₄NO]⁺\nm/z = 94"]; F4 [label="[C₅H₄N]⁺\nm/z = 78"];

M -> F1 [label="- •CH₃", color="#EA4335"]; M -> F2 [label="- C₂H₄", color="#FBBC05"]; M -> F3 [label="- •C₂H₅", color="#34A853"]; F3 -> F4 [label="- O", color="#5F6368"]; }

Caption: Plausible mass spectrometry fragmentation pathway for 3-Ethoxypyridine under EI conditions.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-Ethoxypyridine (~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

-

GC Method: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

MS Method: The GC is coupled to a mass spectrometer, typically a quadrupole or ion trap analyzer, operating in Electron Ionization (EI) mode at 70 eV.

-

Data Acquisition: Acquire mass spectra across a range of m/z 40-300 as the compound elutes from the GC column.

-

Data Analysis: Identify the peak corresponding to 3-Ethoxypyridine in the total ion chromatogram (TIC). Extract and analyze the mass spectrum associated with this peak.

Conclusion

This guide outlines the predicted comprehensive spectroscopic profile of 3-Ethoxypyridine. The provided ¹H NMR, ¹³C NMR, IR, and MS data, while theoretical, are grounded in established chemical principles and data from closely related structures. The detailed experimental protocols offer a standardized approach for acquiring empirical data. This document serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this important heterocyclic compound, facilitating its unambiguous characterization in a research and development setting.

References

-

PubChem. 3-Ethoxypyridine. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 3-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link].

-

NIST Chemistry WebBook. Pyridine. National Institute of Standards and Technology. Available at: [Link].

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link].

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Ethoxypyridine

Introduction

3-Ethoxypyridine, a heteroaromatic compound incorporating a pyridine ring and an ethoxy functional group, is a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of novel molecular entities necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of the solubility and chemical stability of 3-Ethoxypyridine, offering a framework for its effective handling, application in synthetic protocols, and development of stable formulations. While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes established chemical principles and provides detailed experimental methodologies for researchers to generate precise data in their own laboratories.

PART 1: Solubility Profile of 3-Ethoxypyridine

The solubility of a compound is a critical parameter that influences its reactivity, purification, and formulation. The principle of "like dissolves like" provides a foundational understanding of solubility, where the polarity and hydrogen bonding capabilities of the solute and solvent are key determinants.

Theoretical Solubility Assessment

3-Ethoxypyridine possesses a moderately polar pyridine ring, with the nitrogen atom capable of acting as a hydrogen bond acceptor. The ethoxy group, while contributing some polarity, also introduces a nonpolar alkyl chain. This amphiphilic character suggests that 3-Ethoxypyridine will exhibit a range of solubilities across various solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyridine nitrogen can form hydrogen bonds with the hydroxyl groups of these solvents, suggesting some degree of solubility. However, the presence of the nonpolar ethyl group may limit extensive aqueous solubility. Therefore, 3-Ethoxypyridine is expected to be slightly to moderately soluble in water and highly soluble in alcohols like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Dichloromethane, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar pyridine ring. Consequently, 3-Ethoxypyridine is anticipated to be readily soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of 3-Ethoxypyridine, dominated by the pyridine moiety, is likely to restrict its solubility in nonpolar hydrocarbon solvents.

Qualitative Solubility Observations

Based on data for structurally similar compounds like 2-ethoxypyridine, 3-Ethoxypyridine is expected to be soluble in common organic solvents such as ethanol, ether, and chloroform, with limited solubility in water.[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 3-Ethoxypyridine in a range of solvents is not widely published. The following table provides a template for researchers to populate with their experimentally determined data.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | Slightly Soluble | |

| Ethanol | Polar Protic | Soluble | |

| Methanol | Polar Protic | Soluble | |

| Acetone | Polar Aprotic | Soluble | |

| Dichloromethane | Polar Aprotic | Soluble | |

| Ethyl Acetate | Polar Aprotic | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | |

| Hexane | Nonpolar | Sparingly Soluble |

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a reliable method for determining the equilibrium solubility of 3-Ethoxypyridine in various solvents.

Objective: To determine the saturation concentration of 3-Ethoxypyridine in a selected solvent at a controlled temperature.

Materials:

-

3-Ethoxypyridine

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks

Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Ethoxypyridine to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. The temperature should be precisely controlled and recorded.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand at the same temperature for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-